molecular formula C8H4F3NS B156788 2-(Trifluoromethyl)phenyl isothiocyanate CAS No. 1743-86-8

2-(Trifluoromethyl)phenyl isothiocyanate

Cat. No. B156788
CAS RN: 1743-86-8
M. Wt: 203.19 g/mol
InChI Key: FCEKLQPJGXIQRY-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)phenyl isothiocyanate is an organic compound with the linear formula CF3C6H4NCS . It is used as a building block in organic synthesis . It can be used to prepare a class of thioethylurea/thiourea dimer small molecule compounds with anti-inflammatory activity .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)phenyl isothiocyanate is represented by the SMILES string FC(F)(F)c1ccccc1N=C=S . The InChI key is FCEKLQPJGXIQRY-UHFFFAOYSA-N . The molecular weight is 203.18 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Trifluoromethyl)phenyl isothiocyanate are as follows: It has a refractive index of n20/D 1.566 (lit.) . Its boiling point is 220 °C (lit.) , and its density is 1.346 g/mL at 25 °C (lit.) .

Scientific Research Applications

It’s worth noting that “2-(Trifluoromethyl)phenyl isothiocyanate” is a chemical compound with a molecular weight of 203.19 g/mol . It has a boiling point of 216°C and a flash point of 105°C (221°F) . It’s sensitive to moisture and should be stored at ambient temperatures .

    Pharmaceutical Synthesis

    • This compound can be used to prepare a class of thioethylurea/thiourea dimer small molecule compounds with anti-inflammatory activity .

    Material Science

    • It can be used for the chemical derivatization of amino-functionalized model surfaces, such as amino thiolate on Au, amino siloxane on Si, and polyethylene (PE) foils and films .

    Organic Chemistry Reactions

    • It can be used as a derivatizing reagent for primary and secondary amines .

    PEGylation of Proteins

    • Phenyl isothiocyanate (PIT), which is similar to “2-(Trifluoromethyl)phenyl isothiocyanate”, modified with polyethylene glycol (PEG), can be used as a reagent for PEGylation of protein using human serum albumin as a model protein .

    Chemical Derivatization

    • It can be used for the chemical derivatization of amino-functionalized model surfaces, such as amino thiolate on Au, amino siloxane on Si, and polyethylene (PE) foils and films .

    Anti-Inflammatory Activity

    • “2-(Trifluoromethyl)phenyl Isothiocyanate” can be used to prepare a class of thioethylurea/thiourea dimer small molecule compounds with anti-inflammatory activity .

Safety And Hazards

2-(Trifluoromethyl)phenyl isothiocyanate is toxic if inhaled . It causes severe skin burns and eye damage . It is harmful if swallowed and in contact with skin .

properties

IUPAC Name

1-isothiocyanato-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)6-3-1-2-4-7(6)12-5-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEKLQPJGXIQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353179
Record name 2-(Trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)phenyl isothiocyanate

CAS RN

1743-86-8
Record name 2-(Trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethyl)phenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-trifluoromethylaniline (4.1 ml, 0.0325 mol) is added dropwise at a temperature close to 20° C. and under an argon atmosphere to a mixture containing thiophosgene (2.5 ml, 0.0326 mol) in 43 ml of water. Agitation is carried out for twelve hours then 30 ml of ethyl acetate is added. The organic phase is extracted with water then with a solution of 10% sodium bicarbonate and finally with a solution of salt water. The organic phase is dried over magnesium sulphate and the solvent is evaporated off with a rotary evaporator. The product obtained (6.85 g, 100%) is in the form of a brown oil which is used immediately for the following reaction.
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
43 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Dalmal, K Appalanaidu, UB Kosurkar… - European Journal of …, 2014 - Wiley Online Library
A highly efficient method for the synthesis of 2‐imino‐4‐(trifluoromethyl)thiazolidin‐4‐ol derivatives has been achieved by the one‐pot, three‐component reactions of primary amines, …
R Khachatoorian, ED Micewicz, A Micewicz… - Bioorganic & Medicinal …, 2019 - Elsevier
Zika virus (ZIKV) has become a public health concern worldwide due to its association with congenital abnormalities and neurological diseases. To date, no effective vaccines or …
Number of citations: 11 www.sciencedirect.com
S Sarigul Ozbek, M Bacak Erdik, I Dogan - ACS omega, 2021 - ACS Publications
Two novel axially chiral ortho-trifluoromethylphenyl thiohydantoin derivatives have been prepared atroposelectively from the reaction of R and S alanine methyl ester HCl salts with ortho…
Number of citations: 2 pubs.acs.org
NA Nedolya, OA Tarasova, AI Albanov… - The Journal of Organic …, 2017 - ACS Publications
A novel simple approach to highly functionalized multisubstituted thiophenes such as alkyl 4-alkoxy-5-amino-3-methylthiophene-2-carboxylates through the one-pot sequential reaction …
Number of citations: 21 pubs.acs.org
TC Irvin - 2014 - getd.libs.uga.edu
… mixture was concentrated under reduced pressure and then purified by column chromatography (8:1 hexanes : ethyl acetate) to give 1.08 g pure 2-trifluoromethyl phenyl isothiocyanate (…
Number of citations: 4 getd.libs.uga.edu
AB Hoeglund, HE Bostic, AL Howard… - Journal of medicinal …, 2010 - ACS Publications
Autotaxin (ATX, NPP2) has recently been shown to be the lysophospholipase D responsible for synthesis of the bioactive lipid lysophosphatidic acid (LPA). LPA has a well-established …
Number of citations: 59 pubs.acs.org
K Mandal, A Hasija, R Shukla, VR Hathwar… - Physical Chemistry …, 2023 - pubs.rsc.org
… 2-Trifluoromethyl phenyl isothiocyanate (2B) is a yellowish liquid that crystallises at 247 K. The liquid crystallises in centrosymmetric monoclinic space group P2 1 /c. The primary …
Number of citations: 6 pubs.rsc.org

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